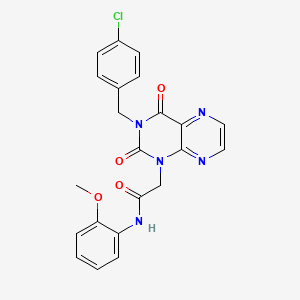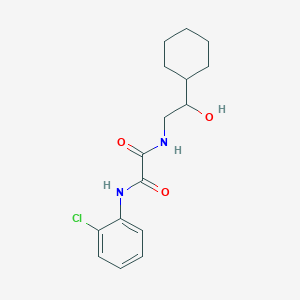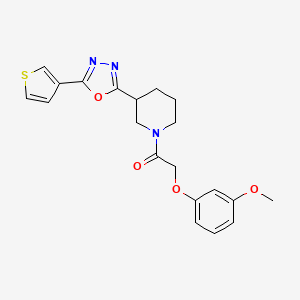![molecular formula C13H21N3O2 B2776297 3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-96-7](/img/structure/B2776297.png)
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMPD101 and is a pyrazole-based inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, bipolar disorder, and diabetes.
Wirkmechanismus
CMPD101 is a selective inhibitor of GSK-3β. It binds to the ATP-binding site of the enzyme and prevents its activity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, including modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by CMPD101 has been shown to have a number of biochemical and physiological effects. These include modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMPD101 is its selectivity for GSK-3β. This allows for more precise targeting of this enzyme and reduces the risk of off-target effects. Additionally, CMPD101 has been extensively studied in the literature, and its synthesis method is well-established.
One limitation of CMPD101 is its potential for toxicity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, and further studies are needed to fully understand the potential side effects of this compound.
Zukünftige Richtungen
There are a number of future directions for research on CMPD101. One area of interest is in the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the potential therapeutic applications of CMPD101, particularly in the treatment of Alzheimer's disease and diabetes. Finally, studies are needed to fully understand the potential side effects of this compound and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of CMPD101 has been extensively studied in the literature. One common method of synthesis involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield CMPD101.
Wissenschaftliche Forschungsanwendungen
CMPD101 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. CMPD101 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are underway to explore its potential as a therapeutic agent.
Another area of interest is in the treatment of diabetes. GSK-3β is involved in the regulation of glucose metabolism, and inhibition of this enzyme has been shown to improve insulin sensitivity. CMPD101 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and further studies are underway to explore its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBELXEQQDPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

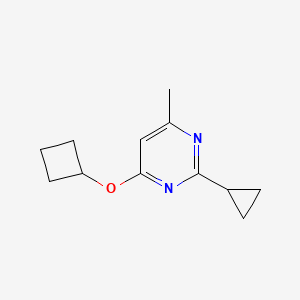
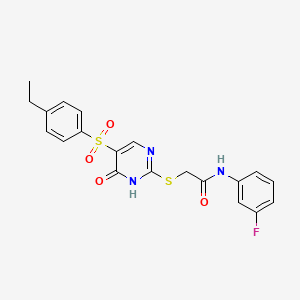
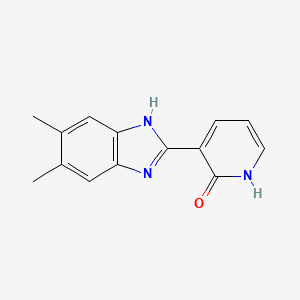
![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)
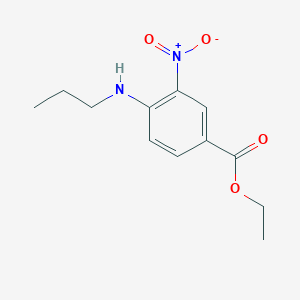
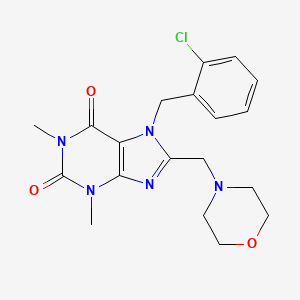
![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)

